molecular formula C11H18N4O4 B8602594 tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate

Katalognummer: B8602594
Molekulargewicht: 270.29 g/mol
InChI-Schlüssel: YKMRXARXLGLTGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that features a pyrazole ring substituted with a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield tert-Butyl Methyl(2-(3-amino-1H-pyrazol-1-yl)ethyl)carbamate, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for unique redox chemistry and potential biological activities that are not observed in similar compounds with different substituents .

Eigenschaften

Molekularformel

C11H18N4O4

Molekulargewicht

270.29 g/mol

IUPAC-Name

tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(16)13(4)7-8-14-6-5-9(12-14)15(17)18/h5-6H,7-8H2,1-4H3

InChI-Schlüssel

YKMRXARXLGLTGA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)CCN1C=CC(=N1)[N+](=O)[O-]

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of 206c (5 g, 19.5 mmol) in THF (40 mL) was added NaH (938 mg, 23.4 mmol). The reaction mixture was stirred at room temperature for 30 minutes. Iodomethane (1.7 mL, 25.4 mmol) was added and the mixture was stirred for additional 15 hours. It was then evaporated and purified by silical-gel column eluting with 2:1 petroleum ether/ethyl acetate to give 206d as a white solid (4.5 g, 85%). MS: (M+H)+ 271.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
938 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Yield
85%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.